Cas no 574705-03-6 (CARBAMIC ACID, [(3-HYDROXY-2-PYRIDINYL)METHYL]-, 1,1-DIMETHYLETHYL ESTER)

Carbamic acid, [(3-hydroxy-2-pyridinyl)methyl]-, 1,1-dimethylethyl ester is a specialized chemical intermediate used in organic synthesis and pharmaceutical applications. Its structure features a pyridine ring with a hydroxymethyl substituent and a tert-butyl carbamate group, offering versatility in protecting-group strategies and further functionalization. The compound’s stability under mild conditions and selective reactivity make it valuable for constructing complex heterocyclic frameworks. Its tert-butyl ester moiety enhances solubility in organic solvents, facilitating purification and handling. This intermediate is particularly useful in medicinal chemistry for the development of bioactive molecules, where controlled deprotection and derivatization are required. Its well-defined reactivity profile ensures reproducibility in synthetic routes.
CARBAMIC ACID, [(3-HYDROXY-2-PYRIDINYL)METHYL]-, 1,1-DIMETHYLETHYL ESTER structure
574705-03-6 structure
Product name:CARBAMIC ACID, [(3-HYDROXY-2-PYRIDINYL)METHYL]-, 1,1-DIMETHYLETHYL ESTER
CAS No:574705-03-6
MF:C11H16N2O3
MW:224.256342887878
CID:3406195
PubChem ID:12074947

CARBAMIC ACID, [(3-HYDROXY-2-PYRIDINYL)METHYL]-, 1,1-DIMETHYLETHYL ESTER Chemical and Physical Properties

Names and Identifiers

    • CARBAMIC ACID, [(3-HYDROXY-2-PYRIDINYL)METHYL]-, 1,1-DIMETHYLETHYL ESTER
    • Carbamic acid, [(3-hydroxy-2-pyridinyl)methyl]-, 1,1-dimethylethyl ester (9CI)
    • EN300-7201197
    • DTXSID801148803
    • 574705-03-6
    • tert-butyl N-[(3-hydroxypyridin-2-yl)methyl]carbamate
    • Inchi: InChI=1S/C11H16N2O3/c1-11(2,3)16-10(15)13-7-8-9(14)5-4-6-12-8/h4-6,14H,7H2,1-3H3,(H,13,15)
    • InChI Key: OQJJLMHYLGVXNG-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 224.11609238Da
  • Monoisotopic Mass: 224.11609238Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 238
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 71.5Ų

CARBAMIC ACID, [(3-HYDROXY-2-PYRIDINYL)METHYL]-, 1,1-DIMETHYLETHYL ESTER Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-7201197-0.05g
tert-butyl N-[(3-hydroxypyridin-2-yl)methyl]carbamate
574705-03-6 95.0%
0.05g
$587.0 2025-03-12
Enamine
EN300-7201197-0.25g
tert-butyl N-[(3-hydroxypyridin-2-yl)methyl]carbamate
574705-03-6 95.0%
0.25g
$642.0 2025-03-12
Enamine
EN300-7201197-0.5g
tert-butyl N-[(3-hydroxypyridin-2-yl)methyl]carbamate
574705-03-6 95.0%
0.5g
$671.0 2025-03-12
Enamine
EN300-7201197-2.5g
tert-butyl N-[(3-hydroxypyridin-2-yl)methyl]carbamate
574705-03-6 95.0%
2.5g
$1370.0 2025-03-12
Enamine
EN300-7201197-5.0g
tert-butyl N-[(3-hydroxypyridin-2-yl)methyl]carbamate
574705-03-6 95.0%
5.0g
$2028.0 2025-03-12
Enamine
EN300-7201197-0.1g
tert-butyl N-[(3-hydroxypyridin-2-yl)methyl]carbamate
574705-03-6 95.0%
0.1g
$615.0 2025-03-12
Enamine
EN300-7201197-10.0g
tert-butyl N-[(3-hydroxypyridin-2-yl)methyl]carbamate
574705-03-6 95.0%
10.0g
$3007.0 2025-03-12
Enamine
EN300-7201197-1.0g
tert-butyl N-[(3-hydroxypyridin-2-yl)methyl]carbamate
574705-03-6 95.0%
1.0g
$699.0 2025-03-12

Additional information on CARBAMIC ACID, [(3-HYDROXY-2-PYRIDINYL)METHYL]-, 1,1-DIMETHYLETHYL ESTER

Carbamic Acid, [(3-Hydroxy-2-Pyridinyl)Methyl]-, 1,1-Dimethylethyl Ester

The compound with CAS No. 574705-03-6, commonly referred to as Carbamic Acid, [(3-Hydroxy-2-Pyridinyl)Methyl]-, 1,1-Dimethylethyl Ester, is a significant molecule in the field of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential applications in drug development. The molecule consists of a carbamic acid group attached to a pyridine ring with hydroxyl functionality, further esterified with a 1,1-dimethylethyl group. This combination of functional groups imparts the compound with versatile chemical reactivity and biological activity.

Recent studies have highlighted the importance of pyridine derivatives in medicinal chemistry. The presence of the pyridine ring in this compound provides a rigid structure that can facilitate specific interactions with biological targets. The hydroxyl group at the 3-position of the pyridine ring adds hydrophilicity, enhancing the compound's solubility and bioavailability. Meanwhile, the esterification with 1,1-dimethylethyl group introduces lipophilic character, which can improve membrane permeability and stability in physiological environments.

One of the most promising applications of this compound lies in its potential as a precursor for bioactive molecules. Researchers have explored its role in the synthesis of bioisosteres, which are structural analogs that retain pharmacological activity while improving pharmacokinetic properties. By modifying the ester group or altering substituents on the pyridine ring, chemists can tailor the compound's properties for specific therapeutic purposes.

The synthesis of this compound involves a multi-step process that combines principles from organic synthesis and catalysis. Key steps include the formation of the pyridine ring through cyclization reactions and subsequent functionalization to introduce the hydroxyl and ester groups. Recent advancements in catalytic methods have enabled higher yields and better control over stereochemistry during these reactions.

In terms of biological activity, preliminary studies suggest that this compound exhibits moderate inhibitory effects on certain enzyme targets. For instance, it has shown potential as an inhibitor of serine proteases, which are implicated in various pathological conditions such as inflammation and cancer. However, further research is needed to validate these findings and explore its efficacy in vivo.

The environmental impact of this compound is another area of interest. As with many organic compounds used in pharmaceutical applications, understanding its degradation pathways and toxicity profile is crucial for ensuring sustainable use. Recent eco-toxicological studies have focused on assessing its biodegradability under different environmental conditions.

In conclusion, Carbamic Acid, [(3-Hydroxy-2-Pyridinyl)Methyl]-, 1,1-Dimethylethyl Ester (CAS No. 574705-03-6) represents a valuable building block in modern organic chemistry. Its unique structure and versatile functional groups make it a promising candidate for further exploration in drug discovery and development. Continued research into its synthesis, biological activity, and environmental fate will undoubtedly shed more light on its potential applications and optimize its use in various industries.

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